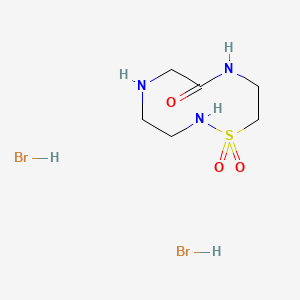
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is a chemical compound with the molecular formula C6H15Br2N3O3S and a molecular weight of 369.0746 g/mol . This compound is known for its unique structure, which includes a thiatriazecane ring and trione groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Similar structure but without the dihydrobromide salt.
1lambda6,4-Thiazepane-1,1,7-trione: Another compound with a similar ring structure but different functional groups.
Uniqueness
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is unique due to its specific combination of a thiatriazecane ring, trione groups, and dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H15Br2N3O3S |
|---|---|
Molecular Weight |
369.08 g/mol |
IUPAC Name |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one;dihydrobromide |
InChI |
InChI=1S/C6H13N3O3S.2BrH/c10-6-5-7-1-2-9-13(11,12)4-3-8-6;;/h7,9H,1-5H2,(H,8,10);2*1H |
InChI Key |
OULJFLUBNZWELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNS(=O)(=O)CCNC(=O)CN1.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















